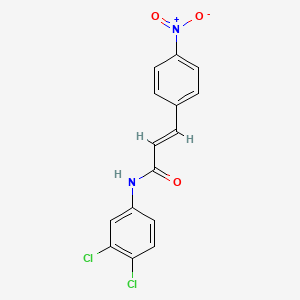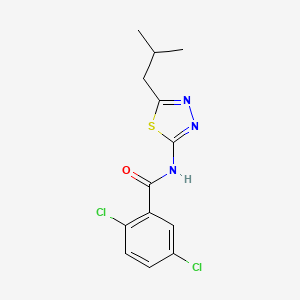![molecular formula C23H26N2O B5788326 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound commonly known as MNA-716. It is a selective serotonin receptor agonist that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of MNA-716 is not fully understood, but it is known to act as a selective serotonin receptor agonist. Specifically, it binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By activating these receptors, MNA-716 may modulate the release of neurotransmitters such as dopamine and serotonin, leading to its therapeutic effects.
Biochemical and Physiological Effects
MNA-716 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of using MNA-716 in lab experiments is its selectivity for serotonin receptors, which allows for more precise targeting of specific pathways. However, the compound's complex mechanism of action and potential off-target effects may also pose challenges in interpreting experimental results. Additionally, the compound's high cost and limited availability may restrict its use in some research settings.
Future Directions
There are several potential future directions for research on MNA-716. One area of interest is the compound's potential use in the treatment of drug addiction, particularly in reducing the reinforcing effects of drugs of abuse. Other potential applications include the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the compound's mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of MNA-716 involves a multi-step process that begins with the reaction of 4-methoxy-1-naphthaldehyde with 2-methylphenylpiperazine. This reaction results in the formation of an intermediate product, which is then further reacted with a reducing agent to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
MNA-716 has been used extensively in scientific research for its potential therapeutic applications. The compound has shown promise in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
properties
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-18-7-3-6-10-22(18)25-15-13-24(14-16-25)17-19-11-12-23(26-2)21-9-5-4-8-20(19)21/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKKSILLCYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)


![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![4-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5788351.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)